Cas no 26533-32-4 (3-Methylnonan-4-ol)
3-Methylnonan-4-ol Chemical and Physical Properties
Names and Identifiers
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- 4-Nonanol, 3-methyl-
- 3-methylnonan-4-ol
- 3-METHYL-4-NONANOL
- 4-Nonanol,3-methyl
- 26533-32-4
- SCHEMBL317381
- AKOS013030064
- DTXSID60407894
- 3-Methylnonan-4-ol
-
- Inchi: 1S/C10H22O/c1-4-6-7-8-10(11)9(3)5-2/h9-11H,4-8H2,1-3H3
- InChI Key: SWZLKUVKOMLFMU-UHFFFAOYSA-N
- SMILES: OC(CCCCC)C(C)CC
Computed Properties
- Exact Mass: 158.16700
- Monoisotopic Mass: 158.167
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 6
- Complexity: 80.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2A^2
- XLogP3: 3.6
Experimental Properties
- Density: 0.824
- Melting Point: Not available
- Boiling Point: 206.4°Cat760mmHg
- Flash Point: 87.9°C
- Refractive Index: 1.432
- PSA: 20.23000
- LogP: 2.97370
- Vapor Pressure: Not available
3-Methylnonan-4-ol Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Methylnonan-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B495385-50mg |
3-Methylnonan-4-ol |
26533-32-4 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B495385-100mg |
3-Methylnonan-4-ol |
26533-32-4 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B495385-500mg |
3-Methylnonan-4-ol |
26533-32-4 | 500mg |
$ 185.00 | 2022-06-07 |
3-Methylnonan-4-ol Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 3-Methylnonan-4-ol
Research Briefing on 3-Methylnonan-4-ol (CAS: 26533-32-4) in Chemical Biology and Pharmaceutical Applications
3-Methylnonan-4-ol (CAS: 26533-32-4) is a branched-chain fatty alcohol that has recently garnered attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential biological activities. This compound, characterized by a methyl group at the third carbon and a hydroxyl group at the fourth carbon of a nonane chain, exhibits intriguing physicochemical properties that make it a candidate for various applications, including drug development, fragrance formulation, and agrochemical synthesis. Recent studies have explored its role as a chiral building block in asymmetric synthesis and its interactions with biological targets, shedding light on its therapeutic potential.
A 2023 study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of 3-Methylnonan-4-ol against multidrug-resistant bacterial strains. The research team synthesized enantiomerically pure forms of the compound and evaluated their efficacy in inhibiting biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa. The (R)-enantiomer demonstrated significant biofilm disruption at sub-inhibitory concentrations (MIC = 32 µg/mL), suggesting its potential as an adjuvant to conventional antibiotics. Molecular docking simulations revealed interactions with the hydrophobic pockets of bacterial quorum-sensing proteins, providing a mechanistic basis for its activity.
In neuropharmacology, 3-Methylnonan-4-ol has been identified as a modulator of GABAA receptors, according to electrophysiological studies conducted at the University of Tokyo (2024). Patch-clamp experiments on recombinant α1β2γ2 GABAA receptors expressed in HEK293 cells showed that the compound acts as a positive allosteric modulator, enhancing chloride currents by approximately 40% at 100 µM concentration. This finding positions 3-Methylnonan-4-ol as a potential lead compound for developing novel anxiolytics with reduced sedative effects compared to benzodiazepines.
The compound's role in chemical ecology has also been elucidated through recent field studies. Research published in Nature Chemical Biology (2023) identified 3-Methylnonan-4-ol as a major component of the sex pheromone blend in the economically important pest Spodoptera frugiperda (fall armyworm). Gas chromatography-electroantennographic detection (GC-EAD) confirmed the specific response of male antennae to this compound, with behavioral assays demonstrating its essential role in mate location. This discovery opens new avenues for developing species-specific pest control strategies based on pheromone disruption.
From a synthetic chemistry perspective, advances in the catalytic asymmetric synthesis of 3-Methylnonan-4-ol have been achieved using engineered ketoreductases. A 2024 ACS Catalysis paper described a novel biocatalytic route employing a KRED-101 variant that produces the (S)-enantiomer with >99% ee and 85% yield under mild conditions. This green chemistry approach significantly improves upon traditional metal-catalyzed methods, addressing challenges in stereocontrol and environmental sustainability for industrial-scale production.
Ongoing clinical investigations are exploring the dermatological applications of 3-Methylnonan-4-ol derivatives. Phase I trials (NCT05678921) of a synthetic analog (3-MNA-401) have shown promising results in treating atopic dermatitis, with the compound demonstrating dual anti-inflammatory and skin barrier-repairing effects through PPAR-γ activation. The unique lipophilicity profile of 3-Methylnonan-4-ol appears to facilitate skin penetration while maintaining localized activity, minimizing systemic exposure.
These recent developments highlight the multifaceted potential of 3-Methylnonan-4-ol across diverse applications in the chemical, biological, and pharmaceutical sciences. The compound's structural features enable interactions with various biological targets, while advances in synthetic methodologies are addressing previous production challenges. Future research directions likely include structure-activity relationship studies to optimize biological activity, formulation development for enhanced delivery, and further mechanistic investigations to elucidate its full therapeutic potential.
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